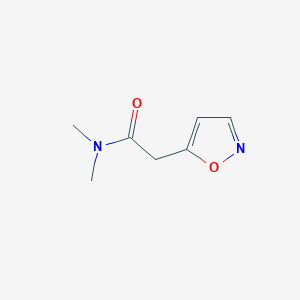
2-(Isoxazol-5-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Isoxazol-5-yl)-N,N-dimethylacetamide, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-5-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups attached to it.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Isoxazol-5-yl)-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Isoxazol-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Isoxazol-5-yl)-N,N-dimethylacetamide include other isoxazole derivatives such as:
- 3-ethyl-benzo[d]isoxazole
- 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on the compound's biological effects, mechanisms of action, and its applications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C7H10N2O. The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in modulating enzyme functions and acting as a pharmacophore in drug design.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the isoxazole ring and the N,N-dimethylacetamide moiety can significantly impact biological activity. For instance, substituents on the isoxazole ring can enhance potency against specific biological targets .
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency against EPAC proteins |
| Aromatic substitutions | Enhanced binding affinity and specificity |
Case Studies
Several case studies have been conducted to explore the biological potential of compounds related to this compound:
- Study on EPAC Antagonists : A series of compounds based on the isoxazole scaffold were synthesized and evaluated for their ability to inhibit Exchange Proteins directly Activated by cAMP (EPAC). The findings indicated that certain modifications led to low micromolar inhibitory activities, suggesting a pathway for developing new therapeutic agents .
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the potential for further exploration of this compound and its derivatives as anticancer agents .
The proposed mechanisms of action for this compound include:
- Enzyme Interaction : The compound's ability to acylate enzymes suggests a direct interaction with active sites, leading to altered enzyme kinetics.
- Receptor Modulation : By acting as an antagonist at specific protein receptors, particularly EPAC, it may influence intracellular signaling pathways mediated by cAMP.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)7(10)5-6-3-4-8-11-6/h3-4H,5H2,1-2H3 |
InChI Key |
WEZNNGQMWJXJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=CC=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















